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Quantitative Profile of C105SR

The table below summarizes the key quantitative data for C105SR from the search results, which can be used

as a reference for designing your experiments.

Parameter Value /| Concentration Experimental Context

CypD PPlase Inhibition Strong inhibition Isolated liver mitochondria [1]
reported [1]

Mitochondrial Swelling Inhibition reported [1] Isolated liver mitochondria [1]

Calcium Retention Increase reported [1] Isolated liver mitochondria [1]

Capacity

mPTP Opening Inhibition Potent inhibition Calcein/cobalt assay in cells under H/R [1]

(>C110SR) [1]

Cell Viability Assay 0.1, 1, 10 pM [1] In vitro model of hypoxia/reoxygenation
Concentrations (H/R) [1]

In Vivo Hepatoprotective Substantial protection Mouse model of hepatic ischaemia—
Effect [1] reperfusion injury (IRI) [1]
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Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application note.

Protocol 1: Cell Viability Assay under Hypoxia/lReoxygenation
(H/R) Stress

This protocol evaluates the protective effect of C105SR against cell death induced by H/R, which mimics

ischaemia-reperfusion injury in vitro [1].

e Cell Culture: Use an appropriate hepatocyte-derived cell line (e.g., Huh7) cultured in standard
conditions.
e Compound Preparation:
o Prepare a stock solution of CL05SR in a suitable solvent (e.g., DMSO).
o Dilute the stock to the working concentrations of 0.1, 1, and 10 pM in the cell culture medium.
Ensure the final concentration of the solvent does not affect cell viability (e.g., <0.1% DMSO).
¢ Pre-treatment: Incubate cells with the C105SR working solutions or vehicle control for a specified
period (e.g., 2-4 hours) prior to hypoxia.
e Hypoxia/lReoxygenation (H/R) Challenge:
o Hypoxia: Place the pre-treated cells in a hypoxic chamber (e.g., 1% Oz, 5% COz2, 94% N2) for a
set duration (e.g., 4-6 hours) to induce metabolic stress.
o Reoxygenation: Replace the medium with fresh normoxic medium and return the cells to a
standard incubator (37°C, 5% CO:) for the reoxygenation phase (e.g., 18-24 hours).
¢ Viability Assessment: After reoxygenation, measure cell viability using one or more of the following
methods:
o LDH Release Assay: Quantify lactate dehydrogenase (LDH) activity in the culture supernatant
as a marker of cell membrane damage and necrosis.
o Propidium lodide (PI) Staining: Use flow cytometry or fluorescence microscopy to identify
dead cells with compromised membranes.
o Metabolic Activity Assays: Perform MTT or WST-1 assays to assess the metabolic activity of
viable cells.

Protocol 2: Assessment of Mitochondrial Permeability Transition
Pore (mPTP) Opening
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This protocol measures the inhibition of mPTP opening by C105SR using the calcein-AM/cobalt quenching
method [1].

e Cell Seeding and Pre-treatment: Seed cells in a multi-well plate and pre-treat with CL05SR (0.1-10
M) or vehicle control as described in Protocol 1.
e Calcein-AM Loading:

o After pre-treatment, load cells with 1 uM calcein-AM and 1 mM cobalt chloride (CoClz) in Hanks'
Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

o Calcein-AM fluoresces green upon entering cells. CoClz quenches the cytosolic calcein
fluorescence but cannot penetrate healthy mitochondria.

¢ Hypoxia/Reoxygenation: Subject the loaded cells to the H/R challenge as in Protocol 1.
¢ Fluorescence Measurement:

o After reoxygenation, measure the intracellular calcein fluorescence using a microplate reader
(excitation ~494 nm, emission ~517 nm).

o The retention of green fluorescence within the mitochondria indicates that the mPTP remains
closed. A decrease in fluorescence signifies mPTP opening and the subsequent quenching of
mitochondrial calcein by cobalt.

o Data Analysis: Express the results as the percentage of fluorescence retained compared to
normoxic controls. Higher fluorescence in CLO5SR-treated groups indicates inhibition of mPTP
opening.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanism of C105SR and the logical flow of experiments

from in vitro validation to in vivo confirmation.
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Key Experimental Considerations

o Diastereoisomer Purity: The study highlights that the SR diastereoisomer of C105 (C105SR)
carries the primary biological activity and exhibits superior mitoprotective properties compared to the
racemic mixture. Ensure the use of the purified diastereoisomer for experimental work [1].

e Benchmarking: When establishing these assays, it is recommended to benchmark the performance
of C105SR against known cyclophilin inhibitors like cyclosporin A or alisporivir [1].

e Beyond Cell Viability: The protective effect of CL05SR is mechanistically linked to its mitoprotective
properties. The provided protocols for assessing mPTP opening and mitochondrial function (swelling,
calcium retention) are crucial for understanding its full pharmacological profile [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further

clarification on any of the methodologies or wish to explore other aspects, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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